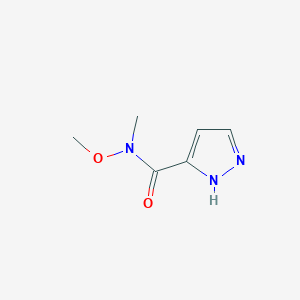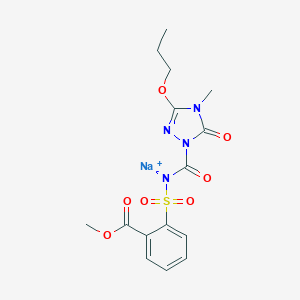![molecular formula C14H25NO4 B061326 4-{[(2-tert-Butoxy-2-oxoethyl)amino]methyl}cyclohexane-1-carboxylic acid CAS No. 165947-29-5](/img/structure/B61326.png)
4-{[(2-tert-Butoxy-2-oxoethyl)amino]methyl}cyclohexane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of this compound involves the nucleophilic displacement of bromine in tert-butyl bromoacetate with the secondary amine of the Boc-protected piperazine under basic conditions using triethylamine. The reaction proceeds at 60°C overnight in tetrahydrofuran as the solvent, resulting in a high yield of 79% .
Molecular Structure Analysis
The crystal and molecular structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate has been determined. It crystallizes in the monoclinic space group P21/c with four molecules in the unit cell. The bond lengths and angles of this piperazine-carboxylate are typical .
Scientific Research Applications
Organic Synthesis
This compound can serve as a building block in organic synthesis, particularly in the construction of complex molecules. Its structure, which includes a cyclohexane ring and a tert-butoxy group, makes it a versatile intermediate. It can undergo various chemical reactions such as free radical bromination and nucleophilic substitution .
Mechanism of Action
Target of Action
It is known to belong to the class of amino acids, which play crucial roles in various biological processes, including protein synthesis and regulation of metabolic pathways.
Pharmacokinetics
Its solubility in water or 1% acetic acid, as well as in ethyl acetate and methanol , suggests that it may have good bioavailability.
properties
| { "Design of the Synthesis Pathway": "The synthesis of 4-{[(2-tert-Butoxy-2-oxoethyl)amino]methyl}cyclohexane-1-carboxylic acid can be achieved through a multi-step process involving the protection and deprotection of functional groups, as well as the use of various coupling and oxidation reactions.", "Starting Materials": [ "2-tert-Butoxy-2-oxoacetic acid", "Cyclohexanone", "Diisopropylcarbodiimide (DIC)", "N-Hydroxysuccinimide (NHS)", "N,N-Dimethylformamide (DMF)", "Triethylamine (TEA)", "Hydrochloric acid (HCl)", "Sodium hydroxide (NaOH)", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Protection of the carboxylic acid group of 2-tert-Butoxy-2-oxoacetic acid with NHS and DIC to form 2-tert-Butoxy-2-oxoethyl-N-hydroxysuccinimide ester in DMF solvent.", "Step 2: Addition of cyclohexanone to the above reaction mixture and reaction in the presence of TEA to form 4-{[(2-tert-Butoxy-2-oxoethyl)oxy]methyl}cyclohexanone.", "Step 3: Reduction of the ketone group in the above compound using sodium borohydride in ethanol solvent to form 4-{[(2-tert-Butoxy-2-hydroxyethyl)oxy]methyl}cyclohexanone.", "Step 4: Protection of the hydroxyl group in the above compound with TBDMS chloride and imidazole in DMF solvent to form 4-{[(2-tert-Butoxy-2-TBDMSOxyethyl)oxy]methyl}cyclohexanone.", "Step 5: Deprotection of the carboxylic acid group in the above compound using hydrochloric acid in dioxane solvent to form 4-{[(2-tert-Butoxy-2-TBDMSOxyethyl)amino]methyl}cyclohexanone.", "Step 6: Coupling of the above compound with cyclohexylamine in DMF solvent in the presence of DIC and TEA to form 4-{[(2-tert-Butoxy-2-TBDMSOxyethyl)amino]methyl}cyclohexanone-1-carboxylic acid.", "Step 7: Deprotection of the TBDMS group in the above compound using TBAF in THF solvent to form the final product, 4-{[(2-tert-Butoxy-2-oxoethyl)amino]methyl}cyclohexane-1-carboxylic acid." ] } | |
CAS RN |
165947-29-5 |
Product Name |
4-{[(2-tert-Butoxy-2-oxoethyl)amino]methyl}cyclohexane-1-carboxylic acid |
Molecular Formula |
C14H25NO4 |
Molecular Weight |
271.35 g/mol |
IUPAC Name |
4-[[[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]methyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C14H25NO4/c1-14(2,3)19-12(16)9-15-8-10-4-6-11(7-5-10)13(17)18/h10-11,15H,4-9H2,1-3H3,(H,17,18) |
InChI Key |
ROTYORSNVMSVPG-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)CNCC1CCC(CC1)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)CNCC1CCC(CC1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



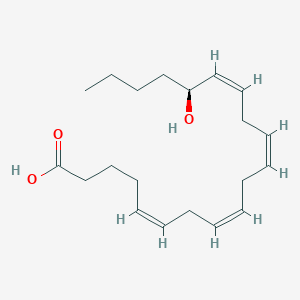
![5,6-Dihydropyrido[3,2-e]pyrrolo[1,2-a]pyrazine](/img/structure/B61244.png)


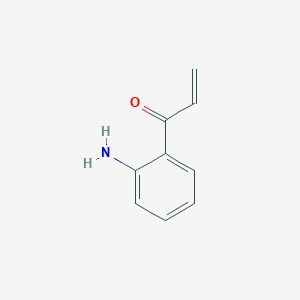
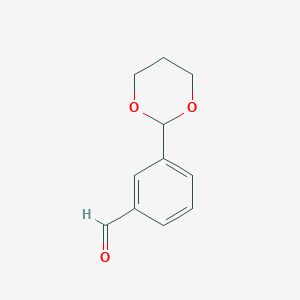
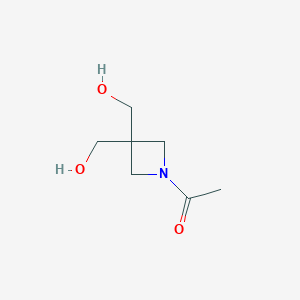
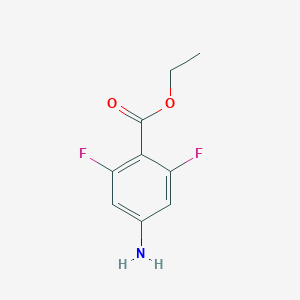
![1,3-Dioxolo[4,5-B]pyridine-6-methanol](/img/structure/B61265.png)
![4-[2-(3-Nitrophenoxy)ethyl]morpholine](/img/structure/B61267.png)
